Bis-PEG3-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O9S2/c9-18(10,11)7-5-16-3-1-15-2-4-17-6-8-19(12,13)14/h1-8H2,(H,9,10,11)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAMFIBUYBWIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCS(=O)(=O)O)OCCOCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Raw Material Acquisition Cradle
The primary feedstocks for Bis-PEG3-sulfonic acid are derived from polyethylene (B3416737) glycol (PEG) and a sulfonating agent.
Polyethylene Glycol (PEG) Feedstock: The environmental profile of the PEG component is a dominant factor in the LCA. Traditionally, PEGs are petroleum-based compounds, produced via the polymerization of ethylene (B1197577) oxide. davidsuzuki.org This conventional route has significant environmental considerations:
Resource Depletion: It relies on finite fossil fuel reserves. researchgate.net
Energy Consumption: The synthesis of ethylene oxide from petroleum sources is an energy-intensive process. acs.org
Associated Contaminants: Manufacturing processes may result in contaminants such as ethylene oxide, a known human carcinogen, and 1,4-dioxane, a possible human carcinogen that is persistent in the environment. davidsuzuki.org
Manufacturing Stage Gate to Gate
The synthesis of Bis-PEG3-sulfonic acid from its precursors involves chemical transformations that consume energy and materials. Key considerations in this stage include:
Energy Requirements: Synthetic methods should be designed for minimal energy use, ideally conducted at ambient temperature and pressure. sphinxsai.com
Solvent Use: The use of auxiliary substances like solvents should be minimized or eliminated where possible. sphinxsai.com Green solvents, such as water, ionic liquids, or polyethylene (B3416737) glycol itself, are increasingly being explored in chemical synthesis. researchgate.net
Catalysis: The use of selective catalytic reagents is superior to stoichiometric reagents as it minimizes waste. sphinxsai.com Research into recyclable and biodegradable polymer-supported catalysts, such as sulfonated PEGs, highlights a pathway toward greener chemical processes. researchgate.net
Atom Economy and Waste Prevention: The synthesis should be designed to maximize the incorporation of all materials used into the final product, thereby preventing waste generation. sphinxsai.com
Use Phase
Bis-PEG3-sulfonic acid is a hydrophilic linker used to modify the properties of other molecules or surfaces. axispharm.combroadpharm.com Its function as a linker means its use-phase impact is tied to the lifecycle of the larger product it is part of, such as in bioconjugation or materials science. nih.govnih.gov The introduction of the hydrophilic PEG chain and charged sulfonic acid groups can impart desirable properties like increased water solubility and low-fouling surfaces, potentially extending the functional life of medical devices or improving the performance of analytical tools. axispharm.comnih.gov
End of Life
The fate of Bis-PEG3-sulfonic acid in the environment after its intended use is a critical aspect of its life cycle.
Biodegradability: Chemical products should be designed to break down into innocuous degradation products at the end of their function. sphinxsai.com While PEG is often considered biocompatible, its biodegradability can be slow and is dependent on its molecular weight. ekb.eg The sulfonic acid groups may alter its environmental persistence.
Toxicity of Byproducts: The potential for the compound or its degradation products to persist and cause harm is a key concern. Contaminants from the manufacturing stage, such as 1,4-dioxane, are known to be persistent in the environment. davidsuzuki.org
Interactive Data Tables
The following tables provide a summary of key data points and considerations for the LCA of this compound technologies.
| LCA Parameter | Petroleum-Based Route (Conventional) | Bio-Based Route (Emerging) | Research Finding Reference |
|---|---|---|---|
| Feedstock Source | Fossil fuels (e.g., petroleum, natural gas) | Renewable biomass (e.g., agricultural residues) | davidsuzuki.orgresearchgate.netacs.org |
| Resource Depletion | High (depletes finite resources) | Low (utilizes renewable resources) | researchgate.net |
| Energy Consumption | High, particularly in cracking and oxidation steps | Variable, dependent on conversion technology | acs.org |
| Greenhouse Gas Emissions | Significant contributor | Potentially lower, can be near carbon-neutral | afyren.comacs.org |
| Associated Contaminants | Potential for ethylene (B1197577) oxide and 1,4-dioxane | Different impurity profile, depends on feedstock and process | davidsuzuki.org |
| Life Cycle Stage | Key Inputs | Key Outputs / Potential Impacts | Green Chemistry Goal | Research Finding Reference |
|---|---|---|---|---|
| Raw Material Acquisition | Fossil fuels or biomass; Sulfuric acid; Energy | Greenhouse gas emissions; Resource depletion; Hazardous precursors | Utilize renewable feedstocks | researchgate.netacs.orgsphinxsai.com |
| Manufacturing | Energy; Solvents; Catalysts | Process emissions; Solvent waste; Byproducts | Improve atom economy; Use safer solvents; Employ catalysis | researchgate.netsphinxsai.comresearchgate.net |
| Use Phase | Incorporation into final products (e.g., drug delivery systems, surfaces) | Enhanced solubility and stability of conjugates; Low-fouling properties | Design for performance and durability | nih.govnih.govekb.eg |
| Environmental media (water, soil) | Degradation products; Potential for persistence | Design for degradation into innocuous products | davidsuzuki.orgsphinxsai.com |
Characterization Techniques and Computational Modeling in Bis Peg3 Sulfonic Acid Research
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic techniques are fundamental in the initial characterization of newly synthesized or commercial Bis-PEG3-sulfonic acid, providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of this compound. Both ¹H and ¹³C NMR are employed to map the chemical environment of each proton and carbon atom within the molecule.
In a typical ¹H NMR spectrum of a related sulfonated PEG compound, characteristic peaks corresponding to the ethylene (B1197577) glycol protons are observed. For instance, the addition of sulfonate groups can be validated by the appearance of peaks in the regions of 3.6 and 2.9 ppm. researchgate.net For other PEG derivatives, the protons of the PEG backbone often appear as a singlet around 3.6 ppm. rsc.org The specific chemical shifts and splitting patterns in the ¹H NMR spectrum of this compound provide definitive evidence of its backbone structure and the presence of the terminal sulfonic acid groups.
Similarly, ¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The chemical shifts of the carbon atoms in the polyethylene (B3416737) glycol chain typically appear in a specific range, for example, around 70 ppm for many PEGylated compounds. researchgate.netresearchgate.net The presence of terminal sulfonic acid groups would shift the resonance of the adjacent carbon atoms, providing further structural confirmation.
Table 1: Representative NMR Data for PEG-related Structures This table presents typical chemical shift ranges for PEG-related compounds to illustrate the expected values for this compound analysis. Actual values for this compound may vary.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | PEG backbone (-CH₂CH₂O-) | ~3.6 |
| ¹H | Methylene adjacent to sulfonate (-CH₂-SO₃H) | ~2.9 - 3.6 |
| ¹³C | PEG backbone (-CH₂CH₂O-) | ~70 |
| ¹³C | Carbon adjacent to sulfonate (-CH₂-SO₃H) | Varies, shifted from backbone carbons |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The key functional groups in this compound and their expected FT-IR absorption bands include:
O-H stretch (from sulfonic acid): A broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the sulfonic acid. libretexts.orgunitechlink.com
C-H stretch (aliphatic): Strong absorptions are anticipated in the 3000-2850 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds in the ethylene glycol backbone. libretexts.org
S=O stretch (sulfonic acid): The presence of the sulfonic acid group is confirmed by strong absorption bands in the range of 1170-1120 cm⁻¹. researchgate.net Bands corresponding to the stretching vibrations of S=O and S-OH groups are key indicators. researchgate.net A characteristic band for the sulfonic acid group can also be observed around 1038 cm⁻¹. researchgate.net
C-O-C stretch (ether linkage): A strong and characteristic absorption band for the ether linkages in the PEG backbone is expected around 1115 cm⁻¹. researchgate.net
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (in SO₃H) | Stretch, H-bonded | 3300-2500 | Strong, Broad |
| C-H (aliphatic) | Stretch | 3000-2850 | Strong |
| S=O (in SO₃H) | Stretch | 1170-1120 | Strong |
| C-O-C (ether) | Stretch | ~1115 | Strong |
| SO₃H group | Characteristic band | ~1038 | Characteristic |
Mass Spectrometry (MS) for Molecular Weight and Composition Verification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and verify the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the confirmation of its chemical formula. axispharm.com
For this compound (C₈H₁₈O₉S₂), the theoretical molecular weight is approximately 322.34 g/mol , with an exact mass of around 322.0392. medkoo.com Mass spectrometry analysis would be expected to show a molecular ion peak corresponding to this mass, confirming the identity and purity of the compound.
Advanced Analytical Techniques for Purity and Quantitative Analysis
Beyond structural elucidation, advanced analytical techniques are employed to assess the purity of this compound and to study its behavior in more complex systems.
Chromatographic Methods for Purity Assessment and Molecular Weight Distribution
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound. selleckchem.com HPLC can separate the target compound from any starting materials, by-products, or other impurities. Different HPLC methods, such as reversed-phase chromatography, can be employed. wiley.comnih.gov The purity is typically reported as a percentage, with values of ≥95% or higher being common for research-grade materials. axispharm.combroadpharm.com
For PEGylated compounds, HPLC is also a powerful tool for analyzing the molecular weight distribution. While this compound is a discrete molecule, this technique is crucial for analyzing related PEG polymers to ensure uniformity.
Table 3: Chromatographic Purity of Commercial this compound
| Supplier | Reported Purity |
|---|---|
| AxisPharm | ≥95% |
| BroadPharm | 98% |
| ChemScene | ≥98% |
Electrochemical Methods for Reaction Monitoring and Surface Adsorption Studies
Electrochemical methods can be utilized to monitor reactions involving this compound and to study its adsorption behavior on various surfaces. Techniques like cyclic voltammetry can provide insights into the electrochemical properties of the molecule and its interaction with electrodes. researchgate.net
In the context of related compounds like bis-(3-sulfopropyl) disulfide (SPS), a common additive in electroplating, electrochemical detection coupled with HPLC has been used to monitor its concentration and breakdown products in plating baths. wiley.comnih.gov This highlights the potential for using similar electrochemical methods to track the consumption or transformation of this compound in relevant chemical processes.
Furthermore, studies on the adsorption of similar molecules, such as 3-mercapto-1-propanesulfonic acid, on surfaces like gold have been conducted using in-situ scanning tunneling microscopy and cyclic voltammetry. researchgate.net These studies provide a framework for investigating the surface adsorption properties of this compound, which is crucial for its application in surface modification and functionalization. axispharm.com The strong acidity and hydrophilic nature of the sulfonic acid groups are expected to play a significant role in its surface interactions. researchgate.netaxispharm.com
Thermal Analysis Techniques for Stability and Phase Behavior
The thermal stability and phase behavior of this compound are critical parameters influencing its storage, handling, and application in various chemical processes. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for evaluating these properties.
| Degradation Stage | Typical Temperature Range (°C) | Description of Mass Loss |
| Stage 1 | 30 - 150 | Desorption of physically bound water from the hydrophilic SO₃H and PEG components. researchgate.netmdpi.com |
| Stage 2 | 160 - 350 | Loss of sulfonic acid (–SO₃H) groups (desulfonation). researchgate.netsrce.hrwiley.com |
| Stage 3 | > 350 | Decomposition and fragmentation of the polyethylene glycol (PEG) polymer backbone. wiley.com |
This table presents representative data based on typical thermal behavior of sulfonated PEG compounds and is for illustrative purposes.
Theoretical and Computational Chemistry Studies
In conjunction with experimental techniques, theoretical and computational chemistry provides profound, atom-level insights into the structure, properties, and reactivity of this compound. These in-silico methods are crucial for rationalizing experimental observations and predicting molecular behavior.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. wiley.comoptibrium.com For this compound, DFT calculations can elucidate the distribution of electron density, which is fundamental to understanding its chemical reactivity. bohrium.com
DFT is employed to compute a variety of molecular properties that serve as reactivity descriptors. nih.gov For instance, by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the HOMO-LUMO gap. A smaller gap generally implies higher chemical reactivity. Furthermore, mapping the electrostatic potential (ESP) onto the molecule's surface helps to identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting how the molecule will interact with other reagents. researchgate.net DFT calculations are also instrumental in determining adsorption energies when this compound interacts with surfaces or other molecules, providing a theoretical basis for its application as a functional linker. nih.govdovepress.com The formation mechanism of related compounds, such as deep eutectic solvents involving PEG and sulfonic acids, has been successfully elucidated through DFT, highlighting its predictive power. bohrium.com
| Calculated Parameter | Significance for this compound |
| Adsorption Energy | Predicts the stability and strength of the interaction with other molecules or surfaces. nih.gov |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. nih.gov |
| Electrostatic Potential (ESP) Map | Visualizes electron-rich and electron-poor regions, identifying sites for nucleophilic and electrophilic attack. researchgate.net |
| Mulliken/NBO Charges | Quantifies the partial charge on each atom, offering insight into local polarity and reactivity. |
| Thermodynamic Parameters (ΔG, ΔH) | Predicts the feasibility and energetics of reactions, such as sulfonation or esterification. sapub.org |
While DFT provides a static picture, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. researchgate.net This is particularly valuable for a flexible molecule like this compound. MD simulations provide critical insights into its conformational landscape and its interactions with the surrounding environment, especially in solution. nih.govnih.gov
For this compound, MD simulations can reveal the preferred three-dimensional structures (conformations) it adopts in a solvent like water. The flexible ether linkages of the PEG chain allow for a wide range of conformations, from extended to more compact, folded structures. nih.gov Simulations show how the chain's flexibility is influenced by interactions with solvent molecules and the electrostatic repulsion or attraction between the terminal sulfonic acid groups. acs.orgresearchgate.net Key parameters such as the radius of gyration (Rg) and the solvent-accessible surface area (SASA) can be calculated from MD trajectories to quantify the molecule's size, shape, and exposure to the solvent. cnr.it Understanding these dynamics is crucial, as the conformation of the PEG linker can directly impact its ability to function as a spacer or to participate in subsequent reactions. researchgate.net MD simulations have been effectively used to study proton transport in aqueous PEG solutions, a phenomenon relevant to the sulfonic acid end-groups. osti.govosti.gov
Quantum chemical calculations, often employing DFT methods, are essential for elucidating the detailed mechanisms of chemical reactions. wiley.com These calculations go beyond predicting reactivity by mapping the entire energy landscape of a reaction, including the structures of reactants, products, intermediates, and, crucially, transition states. acs.orgrsc.org
For this compound, these methods can be applied to understand the pathways of reactions involving its sulfonic acid moieties, such as esterification, halogenation, or nucleophilic substitution. researchgate.net By calculating the activation energy (the energy barrier of the transition state), researchers can predict reaction rates and understand how different conditions might favor one reaction pathway over another. rsc.org For example, DFT studies on the esterification reaction of benzenesulfonic acid with methanol (B129727) have evaluated different possible mechanisms (e.g., Sₙ1 vs. Sₙ2 pathways), concluding which is more energetically favorable. rsc.orgresearchgate.net Similarly, quantum chemical studies can model the thermal degradation process, providing a mechanistic understanding of the desulfonation reaction observed in TGA experiments. acs.org This predictive capability is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
Green Chemistry Principles and Sustainability in Bis Peg3 Sulfonic Acid Research
Sustainable Synthesis Approaches for Bis-PEG3-sulfonic Acid
The synthesis of complex molecules like this compound traditionally involves multi-step processes that can utilize hazardous reagents and generate significant waste. Applying green chemistry principles seeks to innovate these pathways for improved safety and environmental compatibility. researchgate.net
A primary goal of green chemistry is to design synthetic routes that use and generate substances with minimal toxicity to humans and the environment. researchgate.net In the context of PEG-sulfonic acids, a significant advancement is the use of PEG itself as a support for catalysts, which can be recovered and reused. For instance, sulfonated polyethylene (B3416737) glycol (PEG-OSO3H) has been demonstrated as a stable, reusable, and biodegradable catalyst for various organic reactions. rsc.orgrsc.org This approach avoids the use of corrosive and hazardous mineral acids that are difficult to recycle and often end up in waste streams.
The development of solid acid catalysts, such as sulfonic acid groups supported on silica (B1680970) or magnetic nanoparticles, also represents a sustainable strategy. researchgate.net These catalysts are easily separated from the reaction mixture, minimizing waste and allowing for multiple reuse cycles, which is a significant advantage over traditional homogeneous catalysts. researchgate.net Adopting such catalytic systems for the synthesis of this compound would align with the principles of waste reduction and the avoidance of hazardous substances.
Table 1: Comparison of Synthetic Approaches for Sulfonic Acid Compounds
| Feature | Traditional Synthesis | Green Chemistry Approach |
|---|---|---|
| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Heterogeneous solid acids (e.g., PEG-OSO₃H, nano-SiO₂-SO₃H) rsc.orgresearchgate.net |
| Hazard Profile | Corrosive, toxic, difficult to separate | Non-toxic, stable, easily separable researchgate.net |
| Recyclability | Low to none | High; can be reused multiple times without significant loss of activity rsc.orgresearchgate.net |
| Waste Generation | High; requires neutralization, leading to salt waste | Low; catalyst is recovered, minimizing waste streams researchgate.net |
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer, environmentally benign solvents or, ideally, solvent-free conditions. researchgate.nettandfonline.com Research into the synthesis of related compounds has shown the efficacy of conducting reactions in water or under solvent-free conditions, significantly reducing the environmental burden. nih.gov For example, the synthesis of 1,1-diacetates using a PEG-supported sulfonic acid catalyst has been successfully achieved under solvent-free conditions. tandfonline.com
Water, being non-toxic, non-flammable, and readily available, is an excellent green solvent for many reactions. The synthesis of certain heterocyclic compounds using sulfonic acid catalysts has been accomplished in water at room temperature, highlighting the potential for mild, eco-friendly reaction conditions. nih.gov The inherent hydrophilicity of the PEG chain in this compound could be leveraged to develop syntheses in aqueous media.
Table 2: Profile of Eco-Friendly Solvents and Conditions
| Solvent/Condition | Key Advantages | Applicability to this compound Synthesis |
|---|---|---|
| Water | Non-toxic, non-flammable, inexpensive, widely available. nih.gov | Potentially suitable due to the hydrophilic PEG component. |
| Ethanol | Low boiling point, derived from renewable resources, less toxic than many organic solvents. google.com | Can reduce energy consumption for solvent recycling. google.com |
| Solvent-Free | Eliminates solvent waste, reduces purification steps, can lower energy use. tandfonline.comnih.gov | Feasible for reactions using solid-supported or liquid-polymer catalysts like PEG-OSO₃H. tandfonline.com |
| Ionic Liquids | Low volatility, high thermal stability, tunable properties. researchgate.net | Can serve as both solvent and catalyst, but cost and toxicity must be evaluated. |
Reducing energy consumption is a key principle of green chemistry. This can be achieved by designing reactions that occur at ambient temperature and pressure. researchgate.net The use of highly efficient catalysts can shorten reaction times, which in turn reduces the total energy input required. nih.gov Microwave-assisted synthesis is another technique that can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. nih.govmdpi.com
For instance, studies on fructose (B13574) dehydration using sulfonic acid-functionalized catalysts showed that microwave irradiation achieved high conversion and selectivity in just 5 minutes, emphasizing the potential for energy-efficient processes. researchgate.net Applying such technologies to the production of this compound could substantially decrease the energy intensity and cost of its manufacturing process.
Development of Eco-Friendly Solvents and Reaction Conditions
Environmental Impact of this compound Applications
The environmental fate of a chemical after its intended use is a critical aspect of its sustainability profile. This includes its biodegradability and its potential to be integrated into a circular economy.
Polyethylene glycol (PEG) is generally considered to be biocompatible. While often described as non-biodegradable, evidence suggests that PEG can undergo oxidative degradation under biologically relevant conditions, particularly in the presence of reactive oxygen species. nih.gov The degradation of polyether urethanes based on PEG involves the cleavage of the ether linkage. researchgate.net The biodegradability of PEG-based compounds is an area of active research, with some studies indicating that certain PEG-based materials are indeed biodegradable. acs.org
Sulfonated polyethylene glycol, used as a catalyst, has been noted for its biodegradable nature. rsc.orgresearchgate.net This suggests that PEG-based sulfonic acids, including this compound, may not persist indefinitely in the environment. However, the ultimate environmental fate would depend on the specific structure of the entire molecule and the environmental conditions. The presence of sulfonic acid groups, which are highly hydrophilic, may influence the interaction of the molecule with environmental systems.
Table 3: Research Findings on the Environmental Fate of PEG-based Compounds
| Compound Type | Finding | Implication for this compound |
|---|---|---|
| Polyethylene Glycol (PEG) | Can be degraded by oxidative processes under certain biological conditions. nih.gov | The PEG component suggests a potential pathway for degradation. |
| Sulfonated PEG (PEG-OSO₃H) | Described as a biodegradable polymeric catalyst. rsc.orgresearchgate.net | The combination of PEG and sulfonic acid in a polymer form shows biodegradability. |
| PEG-based Polyurethanes | Biodegradation requires the cleavage of the aliphatic ether bond. researchgate.net | Suggests a specific chemical bond within the PEG structure is susceptible to breakdown. |
| Choline chloride-PEG (DES) | A biodegradability evaluation index indicated it is an easily degradable material. acs.org | Further supports the potential for PEG-based materials to be biodegradable. |
A circular economy aims to eliminate waste and keep materials in use for as long as possible. researchgate.netrsc.org In chemical synthesis, this can be achieved by using recyclable catalysts, renewable feedstocks, and designing products that can be recycled or repurposed at the end of their life. researchgate.net
The use of PEG-supported sulfonic acid as a recyclable catalyst is a prime example of a circular approach. rsc.orgresearchgate.net By recovering and reusing the catalyst, the process moves from a linear "take-make-dispose" model to a circular one where a key component is kept in circulation. acs.org If this compound were used in an application where it could be recovered and reused, such as in catalysis or as a functional linker in recyclable materials, it would contribute positively to a circular economy. Designing polymers that can be depolymerized back to their monomers is a key strategy for a circular materials economy, and incorporating functional molecules like this compound into such systems could be a future research direction. rsc.org
Biodegradability and Environmental Fate of PEG-based Sulfonic Acids
Life Cycle Assessment (LCA) Considerations for this compound Technologies
Life Cycle Stages and Inventory Analysis
The life cycle of this compound can be broken down into four primary stages: raw material acquisition, manufacturing, use, and end-of-life.
Future Perspectives and Emerging Research Trajectories for Bis Peg3 Sulfonic Acid
Exploration of Novel Polymer Architectures and Conjugates
The linear, bifunctional nature of Bis-PEG3-sulfonic acid serves as a fundamental building block, but future research is trending towards more complex macromolecular designs to achieve enhanced properties and functionalities. The limitations of traditional polydisperse PEG mixtures, which can result in products with variable biological activity and characterization challenges, have spurred the development of uniform, single molecular weight PEG compounds, often referred to as discrete PEGs (dPEGs). nih.govacs.org This move toward uniformity is critical for applications in medicine and diagnostics where reproducibility and precise characterization are paramount. nih.gov
Emerging research focuses on creating sophisticated polymer architectures beyond simple linear chains. itu.edu.tr These include:
Branched and Multi-Arm PEGs: Creating polymers with multiple arms, such as 3-arm or 4-arm PEGs, allows for the development of hydrogels and other materials with tunable network densities. fraunhofer.deresearchgate.netbiochempeg.com By incorporating sulfonic acid groups into these structures, researchers can design materials with specific ionic and swelling properties for applications like tissue engineering. fraunhofer.deaston.ac.uk
Star-Shaped Polymers: These architectures, consisting of multiple polymer arms radiating from a central core, offer unique three-dimensional shapes and high segment densities compared to their linear counterparts. yok.gov.trresearchgate.net A star-shaped copolymer incorporating tetraaniline and PEG, for example, has demonstrated the ability to self-assemble into patterns that create pathways for electronic charges and ionic species, enhancing electrochromic properties. researchgate.net
Polymer Conjugates: The sulfonic acid groups of this compound can be used for conjugation to biomolecules, nanoparticles, and other functional moieties. axispharm.combroadpharm.com Future work will likely expand the range of conjugates for targeted drug delivery, diagnostics, and the development of peptide-drug conjugates (PDCs), where the PEG linker can improve stability and pharmacokinetic profiles.
| Polymer Architecture | Key Features & Research Direction | Potential Applications |
|---|---|---|
| Discrete PEGs (dPEGs) | Single, defined molecular weight, overcoming issues of polydispersity. nih.govacs.org Enables precise characterization and reproducible activity. | Therapeutics, molecular diagnostics, imaging. nih.gov |
| Branched / Multi-Arm PEGs | Nonlinear structure with multiple functional endpoints. yok.gov.tr Allows for the creation of cross-linked hydrogels with tailored properties. fraunhofer.de | Tissue engineering, drug delivery, regenerative medicine. fraunhofer.deresearchgate.net |
| Star-Shaped Polymers | Compact, three-dimensional structure with high branch density. yok.gov.tr Can self-assemble into functional nano-patterns. researchgate.net | Advanced materials, electrochromics, nanotechnology. yok.gov.trresearchgate.net |
Advancements in Catalytic Efficiency and Selectivity
Polyethylene (B3416737) glycol-bound sulfonic acid (PEG-SO3H) has been established as a highly efficient, recyclable, and biodegradable polymeric catalyst for various organic reactions. rsc.orgresearchgate.netresearchgate.net Future research aims to enhance its catalytic performance by focusing on efficiency, selectivity, and expanding its range of applications.
Key areas of advancement include:
Improving Catalyst Support and Recovery: While PEG-SO3H itself is effective, its catalytic activity and stability can be improved by grafting it onto more robust supports. researchgate.net For instance, polystyrene-supported PEG sulfonic acid (PS-PEG-SO3H) has shown better catalytic activity due to an increased mass transfer ratio and enhanced heterogeneous nature. researchgate.net Another promising approach involves anchoring the catalyst to magnetic nanoparticles (e.g., Fe3O4), which allows for extremely simple and efficient recovery of the catalyst from the reaction mixture using an external magnet. rsc.org
Enhancing Reaction Conditions: A significant advantage of PEG-SO3H catalysts is their ability to work under mild or solvent-free conditions, aligning with the principles of green chemistry. researchgate.netsharif.edu Research continues to optimize reaction parameters, such as temperature and catalyst loading, to shorten reaction times and improve yields for processes like the synthesis of benzoxazoles and acylals. sharif.eduajol.info
Expanding Catalytic Scope: Sulfonated PEG catalysts have proven versatile in numerous reactions, including the synthesis of xanthenes, dihydropyrimidones, and the dehydration of biomass into valuable platform chemicals like furfural. researchgate.netrsc.org Future work will likely explore their use in a wider array of organic transformations and industrial processes, such as esterification and transesterification for biodiesel production. beilstein-journals.orgresearchgate.net For example, a sulfonated silica-carbon composite catalyst prepared using PEG as a template exhibited a very high surface area and successfully catalyzed the esterification of acetic acid with high conversion. researchgate.net
Integration with Advanced Nanomaterials and Smart Systems
The functional groups of this compound make it an ideal candidate for modifying the surfaces of nanomaterials and integrating them into "smart" responsive systems. The PEG chain provides steric stability and hydrophilicity, while the sulfonic acid group offers a strong, hydrophilic anchor point for surface modification. axispharm.com
Nanoparticle Functionalization: PEG sulfonic acid is used to functionalize nanoparticles like metal oxides (e.g., silica (B1680970), titanium dioxide) and magnetic nanoparticles to improve their dispersion and stability in aqueous solutions. axispharm.com This is crucial for biomedical applications, where nanoparticle aggregation can be a significant issue. axispharm.com PEGylated magnetic nanoparticles, for instance, are being explored as MRI contrast agents and for targeted drug delivery. scispace.com The sulfonic acid groups can also play a direct role in the synthesis of mesoporous materials, acting as solid acid catalysts. uq.edu.au
Development of Smart Systems: A major emerging trajectory is the incorporation of PEG-based linkers into stimuli-responsive systems, particularly for targeted drug delivery. nih.gov Researchers have designed pH-sensitive nanocarriers where a PEG shell is attached via a hydrazone bond. nih.gov At normal physiological pH, the PEG shell shields the nanoparticle and any targeting ligands. Upon reaching a lower pH environment, such as in a tumor or inflamed tissue, the hydrazone bond hydrolyzes, cleaving the PEG shell and exposing the underlying therapeutic agent or targeting moiety. nih.gov This "smart" release mechanism enhances specificity and reduces off-target effects. Future research will likely explore other stimuli, such as enzymes or redox potential, to trigger the release from such nanocarriers.
| Nanomaterial / System | Role of Sulfonated PEG | Emerging Application |
|---|---|---|
| Magnetic Nanoparticles (MNPs) | Surface functionalization to improve stability, provide functional groups for conjugation, and act as a catalyst support. axispharm.comrsc.orgscispace.com | Targeted drug delivery, MRI contrast agents, recyclable catalysis. rsc.orgscispace.com |
| Mesoporous Silica | Used as a precursor for creating sulfonic acid-functionalized materials that act as solid acid catalysts. uq.edu.au | Heterogeneous catalysis for various organic transformations. uq.edu.au |
| Gold Nanoparticles/Surfaces | PEGylation to improve biocompatibility and stability. fraunhofer.de Thiol-functionalized PEGs are often used for gold surfaces. fraunhofer.de | Biosensors, drug delivery, diagnostics. fraunhofer.de |
| pH-Responsive Nanocarriers | Acts as a cleavable protective shell attached via a pH-sensitive bond (e.g., hydrazone). nih.gov | "Smart" drug delivery systems that release their payload in response to specific pH environments like tumors. nih.govumanitoba.ca |
Addressing Challenges in Scale-Up and Industrial Implementation
For this compound and related compounds to transition from laboratory research to widespread industrial use, several challenges related to manufacturing, cost, and regulation must be addressed.
Synthesis and Purification: The conventional polymerization process for PEGs results in a mixture of molecules with varying lengths and molecular weights (polydispersity). nih.govacs.org This heterogeneity is a significant barrier to industrial scale-up for pharmaceutical applications, as it complicates characterization, quality control, and regulatory approval (e.g., by the FDA). nih.govacs.org The development of robust and cost-effective methods for producing monodisperse, or discrete, PEGs is a critical area of process research. acs.org
Cost-Effectiveness: The industrial viability of any chemical process heavily depends on the cost of the starting materials and the complexity of the synthesis. Research into using cheaper raw materials, such as using water glass as a silica source for PEG-based catalysts, is a step toward more economical industrial implementation. researchgate.net Furthermore, the reusability of sulfonated PEG catalysts is a key economic advantage, reducing waste and the need for fresh catalyst in each batch. researchgate.netrsc.org
Stability and Leaching: When used as heterogeneous catalysts, the stability of the sulfonic acid group on the support is crucial. uq.edu.au Leaching of the active catalytic sites can lead to deactivation of the catalyst and contamination of the product, which is a major concern for industrial processes. uq.edu.au Future research will focus on developing more stable anchoring methods to prevent leaching and ensure the long-term performance and reusability of the catalysts. beilstein-journals.orguq.edu.au
Interdisciplinary Synergies and Unforeseen Applications in Emerging Fields
The versatility of this compound and its derivatives places them at the intersection of chemistry, materials science, and biology, creating fertile ground for interdisciplinary synergies and novel applications.
Biomedical and Pharmaceutical Fields: The biocompatibility of PEG makes it a cornerstone of drug delivery, bioconjugation, and tissue engineering. axispharm.comresearchgate.net Sulfonated PEGs are being investigated as analogues for proteoglycans, the natural macromolecules that give cartilage its osmotic properties, for applications in tissue repair, such as for intervertebral discs. aston.ac.uk Its use in modifying surfaces for cell culture and creating diagnostic tools represents a significant area of growth. researchgate.net
Advanced Materials: In material science, incorporating PEG sulfonic acid into polymers can enhance properties like hydrophilicity and provide specific functionalities for coatings and films. axispharm.com The development of star-shaped polymers with PEG arms for electrochromic devices showcases how these molecules can be used to create materials with novel electronic and optical properties. researchgate.net
Environmental Applications: The catalytic properties of PEG-SO3H align with the goals of green chemistry, offering an eco-friendly alternative to traditional mineral acids. rsc.orgresearchgate.net Beyond catalysis, PEG sulfonic acids are being explored for environmental remediation, such as in water treatment processes to modify surfaces for the removal of contaminants. axispharm.com
The ongoing exploration of this class of compounds is expected to uncover unforeseen applications as researchers in diverse fields recognize the potential of combining a discrete PEG scaffold with the strong, hydrophilic sulfonic acid functional group.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Bis-PEG3-sulfonic acid in laboratory settings?
- Methodological Answer : this compound is typically synthesized via sulfonation of PEG derivatives using chlorosulfonic acid or sulfur trioxide under controlled anhydrous conditions. Post-synthesis, characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm sulfonic acid group attachment, Fourier-transform infrared (FTIR) spectroscopy to identify -SO₃H stretching bands (~1030 cm⁻¹), and high-performance liquid chromatography (HPLC) to assess purity. Solubility profiles in water and polar solvents (e.g., DMSO, DMF) should be validated using gravimetric analysis .
Q. How does pH influence the solubility and ionic behavior of this compound?
- Methodological Answer : The sulfonic acid group (-SO₃H) exhibits strong acidity (pKa ~1–2), leading to deprotonation in aqueous solutions above pH 2, forming -SO₃⁻. Solubility can be experimentally determined via titration across a pH range (0–14) while monitoring conductivity or turbidity. For non-aqueous solvents, UV-Vis spectrophotometry or dynamic light scattering (DLS) can quantify aggregation behavior. Researchers should compare results with computational predictions of protonation states using software like COSMO-RS .
Q. What analytical techniques are critical for verifying the purity of this compound?
- Methodological Answer : Beyond NMR and FTIR, mass spectrometry (ESI-MS or MALDI-TOF) identifies molecular weight discrepancies. Thermogravimetric analysis (TGA) assesses thermal stability and residual solvent content. For quantifying trace impurities, ion chromatography (IC) is recommended to detect sulfate or chloride byproducts. Cross-referencing data with synthetic protocols ensures reproducibility .
Advanced Research Questions
Q. How can researchers model the structure-property relationships of this compound using computational tools?
- Methodological Answer : Molecular dynamics (MD) simulations parameterized with density functional theory (DFT) calculations can predict hydration behavior, ionic conductivity, and polymer backbone flexibility. For example, MD models of sulfonic acid groups in PEG matrices can correlate water uptake with proton mobility. Validation requires in-situ X-ray scattering or quasi-elastic neutron spectroscopy (QENS) to compare simulated and experimental hydration layers .
Q. What experimental strategies resolve contradictions in reported ionic conductivity values for this compound?
- Methodological Answer : Discrepancies often arise from variations in hydration levels, counterion presence, or measurement techniques. Researchers should standardize protocols:
- Use electrochemical impedance spectroscopy (EIS) under controlled humidity (e.g., 95% RH).
- Validate with parallel measurements via proton NMR diffusometry.
- Report hydration number (λ = H₂O/SO₃H) and temperature explicitly.
Cross-study comparisons must account for differences in membrane thickness and electrode materials .
Q. How do composite materials incorporating this compound mitigate degradation in electrochemical applications?
- Methodological Answer : Degradation mechanisms (e.g., radical attack on PEG chains) can be studied using accelerated stress tests (ASTs) under oxidative conditions (H₂O₂/Fe²⁺). Incorporating stabilizers like cerium oxide or graphene oxide into composites requires optimizing dispersion via sonication or ball milling. Durability is assessed using in-situ FTIR to track C-O bond cleavage and post-mortem SEM to visualize cracks .
Q. What in-situ characterization techniques are suitable for probing this compound’s behavior in real-time during operation?
- Methodological Answer : Operando Raman spectroscopy tracks sulfonic group stability under voltage cycles. Small-angle X-ray scattering (SAXS) during hydration/dehydration cycles reveals nanostructural changes. Coupling these with electrochemical quartz crystal microbalance (EQCM) measurements provides mass changes correlated with ion transport .
Data Contradiction Analysis
Q. How should researchers address conflicting data on this compound’s solubility in aprotic solvents?
- Methodological Answer : Contradictions may stem from solvent purity (e.g., trace water in DMF) or sulfonation degree. Systematic studies should:
- Use Karl Fischer titration to quantify solvent moisture.
- Compare solubility in rigorously dried solvents (e.g., molecular sieves) vs. standard grades.
- Correlate with NMR chemical shifts to detect solvation effects.
Meta-analyses of literature data must normalize for synthesis methods (e.g., post-sulfonation vs. direct polymerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
